3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide
Overview
Description
3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is characterized by the presence of a cyano group, a methoxybenzyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide typically involves the reaction of 3- or 4-cyanobenzenesulfonyl chloride with an appropriate amine in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general procedure is as follows :
- A mixture of 3- or 4-cyanobenzenesulfonyl chloride (605 mg, 3 mmol), the amine (3.3 mmol), and pyridine (736 mg, 9.3 mmol) is stirred overnight at room temperature in anhydrous dichloromethane (40 mL).
- After the reaction is complete, the solvent is removed under reduced pressure.
- The resulting product is purified by flash column chromatography using dichloromethane as the eluent.
- The purified product is recrystallized from a suitable solvent such as ethyl acetate/hexane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using automated reactors, and employing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano and methoxybenzyl groups.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.
Oxidation: Oxidation of the methoxybenzyl group can yield corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can produce primary amines.
Hydrolysis: Hydrolysis yields sulfonic acids and amines.
Scientific Research Applications
3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes that require sulfonamide-sensitive cofactors, leading to disruption of metabolic processes. The cyano group can participate in electrophilic reactions, while the methoxybenzyl group can enhance lipophilicity and membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)benzenesulfonamide: Lacks the cyano group, which affects its reactivity and biological activity.
3-Cyano-N-benzylbenzenesulfonamide: Lacks the methoxy group, which influences its solubility and interaction with biological targets.
N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide: Contains a nitro group instead of a cyano group, leading to different chemical and biological properties.
Uniqueness
3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of both the cyano and methoxybenzyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-cyano-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-14-7-5-12(6-8-14)11-17-21(18,19)15-4-2-3-13(9-15)10-16/h2-9,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNXTNDXBDJMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.